molecular formula C12H12Cl2O2 B8755274 3-(Benzyloxymethyl)-2,2-dichlorocyclobutanone CAS No. 172324-66-2

3-(Benzyloxymethyl)-2,2-dichlorocyclobutanone

Cat. No. B8755274
Key on ui cas rn: 172324-66-2
M. Wt: 259.12 g/mol
InChI Key: HTBVHBZQWJHYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507742B2

Procedure details

Zinc dust (6.54 g, 0.1 mol) was suspended in water (30 ml) and argon bubbled through the suspension for 15 minutes before the addition of copper (II) sulphate (780 mg, 3.1 mmol). The reaction mixture was stirred at room temperature, under argon for 30 minutes. The mixture was filtered under a stream of argon and the solid washed with water (100 ml), acetone (100 ml) and dried in vacuo for 4 hours. The resultant zinc/copper couple was suspended in diethyl ether:1,2-dimethoxyethane (70 ml:10 ml) under argon and allyl benzyl ether (4.6 ml, 30 mmol) added. A solution of trichloroacetyl chloride (9 ml, 81 mmol) in diethyl ether:1,2-dimethoxyethane (58 ml:7 ml) was added dropwise over 45 minutes and the reaction mixture heated to reflux for 48 hours. The reaction mixture was filtered through Celite® and the salts washed with diethyl ether (3×70 ml). The filtrate was evaporated in vacuo and the residue redissolved in hexane (150 ml). The remaining solids were removed by filtration and the filtrate washed with a saturated aqueous solution of sodium hydrogen carbonate (2×100 ml), brine (80 ml), dried over magnesium sulphate, filtered and evaporated in vacuo. The crude material was purified by column chromatography over silica gel eluting with 10-25% hexane:diethyl ether. The title compound was obtained as a yellow oil (7.03 g, 27.3 mmol, 91%).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
58 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.54 g
Type
catalyst
Reaction Step Four
Quantity
780 mg
Type
catalyst
Reaction Step Five
Name
Yield
91%

Identifiers

REACTION_CXSMILES
COCCOC.[CH2:7]([O:14][CH2:15][CH:16]=[CH2:17])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Cl:18][C:19]([Cl:24])(Cl)[C:20](Cl)=[O:21]>O.C(OCC)C.[Zn].S([O-])([O-])(=O)=O.[Cu+2]>[CH2:7]([O:14][CH2:15][CH:16]1[CH2:17][C:20](=[O:21])[C:19]1([Cl:24])[Cl:18])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:6.7|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=C
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
58 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
6.54 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
780 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature, under argon for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered under a stream of argon
WASH
Type
WASH
Details
the solid washed with water (100 ml), acetone (100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
the salts washed with diethyl ether (3×70 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in hexane (150 ml)
CUSTOM
Type
CUSTOM
Details
The remaining solids were removed by filtration
WASH
Type
WASH
Details
the filtrate washed with a saturated aqueous solution of sodium hydrogen carbonate (2×100 ml), brine (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography over silica gel eluting with 10-25% hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1C(C(C1)=O)(Cl)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.3 mmol
AMOUNT: MASS 7.03 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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